N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine
CAS No.:
Cat. No.: VC17819780
Molecular Formula: C10H16N2S
Molecular Weight: 196.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2S |
|---|---|
| Molecular Weight | 196.31 g/mol |
| IUPAC Name | N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine |
| Standard InChI | InChI=1S/C10H16N2S/c1-8(10-11-6-7-13-10)12-9-4-2-3-5-9/h6-9,12H,2-5H2,1H3 |
| Standard InChI Key | BFYOAILBRNRMLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CS1)NC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine features a cyclopentane ring bonded to an amine group, which is further connected to a thiazole heterocycle through a two-carbon ethyl bridge. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its aromaticity and potential for π-π stacking interactions with biological targets.
Key structural attributes:
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Cyclopentane ring: Confers rigidity and influences lipophilicity (logP ≈ 2.1).
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Thiazole moiety: Enhances electronic delocalization and hydrogen-bonding capacity .
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Secondary amine: Participates in acid-base reactions (pKa ≈ 9.8).
Physicochemical Profile
The compound’s physicochemical properties are critical for drug-likeness assessments:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 196.31 g/mol | Vulcanchem |
| LogP (Partition Coeff.) | 2.1 ± 0.3 | Calculated (XLogP3) |
| Water Solubility | 12.7 mg/L (25°C) | ALOGPS |
| Melting Point | 120–122°C | Experimental |
These properties suggest moderate membrane permeability but limited aqueous solubility, necessitating formulation optimization for in vivo studies .
Synthesis and Optimization
Nucleophilic Substitution Route
The primary synthesis involves reacting cyclopentanamine with 2-(bromoethyl)thiazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the alkyl halide:
Optimization challenges:
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Byproduct formation: Competing elimination reactions yield alkenes, reducing yield.
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Temperature control: Excess heat (>100°C) accelerates decomposition, necessitating reflux at 80–90°C.
Alternative Pathways
Recent advances explore microwave-assisted synthesis to enhance efficiency:
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Microwave conditions: 150 W, 100°C, 20 minutes (yield: 78% vs. 65% conventional) .
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Catalytic improvements: Phase-transfer catalysts (e.g., TBAB) increase reaction rate by 40% .
Biological Activity and Mechanism
Anticancer Activity
In vitro studies on similar compounds reveal moderate cytotoxicity:
| Compound | GI₅₀ (µM) MCF-7 | GI₅₀ (µM) NCI-H460 | GI₅₀ (µM) SF-268 |
|---|---|---|---|
| Thiazole derivative 3 | 12.4 ± 1.2 | 14.1 ± 0.9 | 10.8 ± 1.5 |
| Thiazole derivative 17 | 8.7 ± 0.7 | 9.3 ± 0.8 | 7.9 ± 0.6 |
Data adapted from Scirp (2016) .
N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine may inhibit topoisomerase II, as suggested by docking studies showing a binding affinity (ΔG) of −8.2 kcal/mol .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate).
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Metabolism: Predicted CYP3A4 substrate (70% probability).
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Excretion: Renal clearance predominates (t₁/₂ ≈ 3.2 hours).
Toxicity Risks
Future Directions and Challenges
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways. Molecular dynamics simulations suggest stable binding to EGFR’s ATP pocket (RMSD: 1.8 Å over 50 ns) .
Formulation Strategies
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may improve solubility, with preliminary data showing a 4.3-fold increase in dissolution rate .
Synthetic Scale-Up
Continuous-flow reactors could enhance production efficiency, reducing batch time from 12 hours to 2 hours.
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